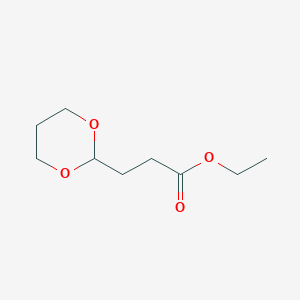
Ethyl-3-(1,3-Dioxan-2-yl)propanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(1,3-dioxan-2-yl)propionate is an organic compound with the molecular formula C9H16O4. It is a colorless oil that is often used in various chemical syntheses and industrial applications. The compound is characterized by the presence of a 1,3-dioxane ring, which is a six-membered ring containing two oxygen atoms. This structural feature imparts unique chemical properties to the compound, making it valuable in different fields of research and industry .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(1,3-dioxan-2-yl)propionate has a wide range of applications in scientific research, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(1,3-dioxan-2-yl)propionate can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Another method employs ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS (N-bromosuccinimide) via an in situ acetal exchange process .
Industrial Production Methods
In industrial settings, the production of ethyl 3-(1,3-dioxan-2-yl)propionate typically involves large-scale acetalization reactions. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and molecular sieves for water removal can enhance the yield and purity of the product . The reaction conditions are optimized to ensure high efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(1,3-dioxan-2-yl)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in the reactions of ethyl 3-(1,3-dioxan-2-yl)propionate include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: H2/Ni, H2/Rh, NaBH4, and LiAlH4.
Nucleophiles: RLi, RMgX, and enolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield lactones or related cleavage products, while reduction reactions typically produce alcohols .
Wirkmechanismus
The mechanism of action of ethyl 3-(1,3-dioxan-2-yl)propionate involves its ability to form stable cyclic acetals and ketals. This stability is due to the presence of the 1,3-dioxane ring, which provides resistance to hydrolysis and oxidation under mild conditions . The compound can interact with various molecular targets, including carbonyl groups, through acetalization and transacetalization reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(1,3-dioxan-2-yl)propionate can be compared with other similar compounds, such as:
1,3-Dioxanes: These compounds also contain a 1,3-dioxane ring and exhibit similar stability and reactivity.
1,3-Dioxolanes: These compounds have a five-membered ring with two oxygen atoms and are used in similar applications.
Cyclic acetals and ketals: These compounds are formed from the reaction of carbonyl compounds with diols and exhibit similar protective properties.
The uniqueness of ethyl 3-(1,3-dioxan-2-yl)propionate lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other cyclic acetals and ketals .
Eigenschaften
IUPAC Name |
ethyl 3-(1,3-dioxan-2-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-11-8(10)4-5-9-12-6-3-7-13-9/h9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWBCOWCCBTDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1OCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585294 |
Source


|
| Record name | Ethyl 3-(1,3-dioxan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86178-21-4 |
Source


|
| Record name | Ethyl 3-(1,3-dioxan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














